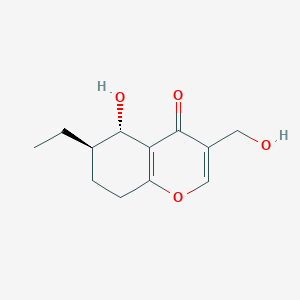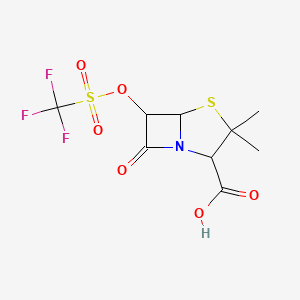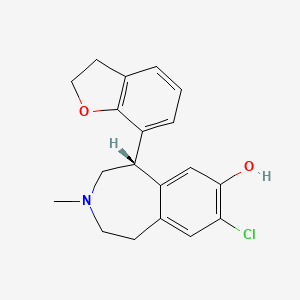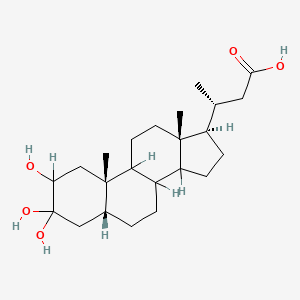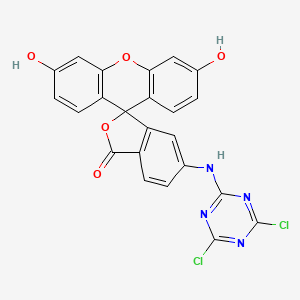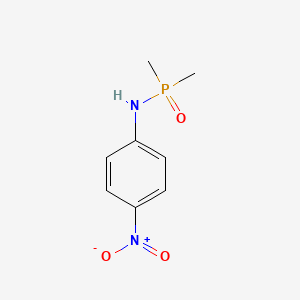
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide derivatives have been explored for developing radioligands suitable for positron emission tomography (PET) imaging. Specifically, compounds such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with PET. This has implications for diagnosing and monitoring various medical conditions (Matarrese et al., 2001).
Diuretic and Hypertension Treatment
Compounds related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, such as 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified for their strong diuretic properties. These compounds can potentially be used in new remedies for hypertension, as shown in their polymorphic modifications and structural analysis (Shishkina et al., 2018).
Antibacterial and Antifungal Agents
Quinoxaline derivatives, including those with a structure similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. One such compound showed significant efficacy against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Synthesis in Ionic Liquids
The synthesis of related quinoline compounds has been explored using ionic liquids as catalysts. This includes the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, demonstrating innovative approaches to the synthesis of complex organic compounds (Yuan Jia-chen, 2014).
Pharmacological Evaluation for Analgesic and Anti-inflammatory Properties
Quinazolin-4(3H)-ones derivatives, structurally related to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. This research offers insights into potential therapeutic applications of such compounds (Alagarsamy & Murugesan, 2007).
In Vitro Metabolism Studies
Studies have been conducted on the in vitro metabolism of compounds similar to N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide, using liver microsomes and techniques like HPLC and mass spectrometry. Such studies are crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Choi et al., 2001).
Propriétés
Numéro CAS |
332358-01-7 |
|---|---|
Nom du produit |
N-(4-methoxyphenyl)-2-(2-methylpropyl)-4-quinolinecarboxamide |
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-(2-methylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)12-16-13-19(18-6-4-5-7-20(18)22-16)21(24)23-15-8-10-17(25-3)11-9-15/h4-11,13-14H,12H2,1-3H3,(H,23,24) |
Clé InChI |
YYPIRLSZECYZHW-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



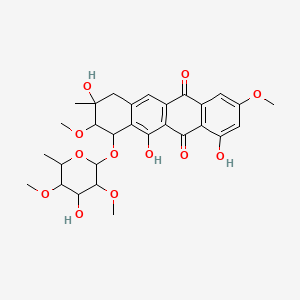


![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
